molecular formula C28H26N4O4S2 B11546188 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]

Cat. No.: B11546188
M. Wt: 546.7 g/mol
InChI Key: HNRQMHVHUVPJRO-UHFFFAOYSA-N
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Description

N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and pyridin-2-ylsulfanyl acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxyphenylboronic acid and a suitable aryl halide.

    Introduction of Pyridin-2-ylsulfanyl Groups: The pyridin-2-ylsulfanyl groups are introduced via a nucleophilic substitution reaction, where pyridine-2-thiol reacts with an appropriate electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide groups through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridin-2-ylsulfanyl groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Pyridine-2-thiol with alkyl halides or sulfonates.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its biphenyl core and functional groups make it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Drug Design: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and mechanical strength.

    Coatings: Its chemical stability makes it suitable for use in protective coatings.

Mechanism of Action

The mechanism by which N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.

    Drug Design: It interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: It contributes to the electronic properties of materials through its conjugated system and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(3,3’-dimethoxybiphenyl-4,4’-diyl)diacetamide: Similar biphenyl core but with acetamide groups instead of pyridin-2-ylsulfanyl groups.

    3,3’-Dimethoxybiphenyl-4,4’-diamine: Contains amino groups instead of acetamide groups.

Uniqueness

    Functional Groups: The presence of pyridin-2-ylsulfanyl groups distinguishes it from other biphenyl derivatives, providing unique reactivity and applications.

    Applications: Its combination of functional groups makes it versatile for use in various fields, from catalysis to materials science and drug design.

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C28H26N4O4S2/c1-35-23-15-19(9-11-21(23)31-25(33)17-37-27-7-3-5-13-29-27)20-10-12-22(24(16-20)36-2)32-26(34)18-38-28-8-4-6-14-30-28/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

HNRQMHVHUVPJRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=CC=CC=N3)OC)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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